Home > Products > Screening Compounds P102142 > (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine
(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine - 936233-14-6

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine

Catalog Number: EVT-1788797
CAS Number: 936233-14-6
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Synthesis of (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine typically involves several steps:

  1. Preparation of Isoquinoline Derivative: The initial step often includes the synthesis of isoquinoline from appropriate precursors through cyclization reactions.
  2. Sulfonation: The isoquinoline derivative is then treated with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonic acid group at the 5-position.
  3. Amine Substitution: Finally, a pyrrolidine moiety can be introduced via nucleophilic substitution, where the amino group of pyrrolidine reacts with the sulfonated isoquinoline.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring progress and confirming product identity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₂O₃S
  • Molecular Weight: Approximately 250.31 g/mol

The structure features:

  • An isoquinoline core, which consists of a fused benzene and pyridine ring.
  • A sulfonic acid group (-SO₃H) attached to the 5-position.
  • A pyrrolidine ring connected via an amino group at the 3-position.

This arrangement contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The sulfonic acid can donate protons in acidic conditions, making it useful in catalysis or as a reagent.
  3. Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other nitrogen-containing heterocycles.

These reactions highlight its versatility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The presence of both the isoquinoline core and the amino group allows for hydrogen bonding and π-stacking interactions with biomolecules, which could facilitate binding to target proteins or nucleic acids.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine exhibits several notable physical and chemical properties:

Analytical methods such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed for characterization.

Applications

Scientific Uses

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine has potential applications in various scientific fields:

  1. Pharmaceutical Research: Its structural characteristics make it a candidate for drug development targeting neurological disorders or cancer therapies.
  2. Chemical Biology: It can serve as a probe in studies investigating isoquinoline derivatives' biological activities.
  3. Catalysis: The sulfonic acid group may be utilized in catalyzing organic reactions under mild conditions, contributing to green chemistry initiatives.
Synthetic Strategies for (R)-Isoquinoline-5-sulfonic Acid Pyrrolidin-3-ylamine Derivatives

Medicinal Chemistry Optimization of Isoquinoline Sulfonamide Scaffolds

The structural optimization of isoquinoline sulfonamide scaffolds represents a cornerstone in developing potent bioactive agents targeting diverse therapeutic areas. The core structure of (R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine integrates two privileged pharmacophores: the isoquinoline heterocycle and the sulfonamide-linked pyrrolidine, each offering distinct advantages for target engagement. Structure-activity relationship (SAR) studies reveal that the position of the sulfonamide attachment on the isoquinoline nucleus critically influences target binding affinity. Specifically, the 5-sulfonamide regioisomer demonstrates superior antibacterial activity against Gram-negative pathogens compared to its 6-, 7-, or 8-substituted counterparts, attributed to optimal spatial orientation for interacting with hydrophobic pockets in biological targets like DNA gyrase [2].

Linker engineering between the isoquinoline and pyrrolidine moieties presents another crucial optimization parameter. Systematic SAR exploration demonstrates that a six-atom linker (e.g., -SO₂-NH-(CH₂)₂-NH-) maximizes antibacterial potency against E. coli (MIC 3.1-6.25 µM), whereas shorter or longer chains drastically reduce activity. This length precisely positions the basic pyrrolidine nitrogen for critical hydrogen bonding with Asp73 and Arg76 residues within the allosteric binding pocket of GyrA [2]. Electronic modulation of the outer aryl ring further fine-tunes potency. Para-fluoro substitution enhances membrane penetration and antibacterial activity (MIC 3.1 µM) compared to unsubstituted phenyl (MIC 6.25 µM), while ortho-substitution or bulky bicyclic systems cause steric clashes, abolishing activity [2] [7].

Table 1: Key Structure-Activity Relationships (SAR) of Isoquinoline Sulfonamide Derivatives

Structural ElementModificationBiological ImpactOptimal Feature
Isoquinoline Position5-SO₂ vs. 6/7/8-SO₂10-100x ↑ Antibacterial potency5-SO₂
Linker LengthSix-atom vs. shorter/longerCritical for MIC (3.1-6.25 µM vs. >50 µM)-SO₂-NH-(CH₂)₂-NH-
Outer Ring Substituentp-F vs. unsubstituted phenyl2x ↑ Potency (MIC 3.1 µM vs 6.25 µM)p-F
Pyrrolidine Stereochemistry(R) vs. (S) enantiomerUp to 100x difference in target affinity(R)-configuration
Sulfonamide ModificationAmide/ester replacementComplete loss of activity-SO₂NH- retained

The stereochemical integrity of the pyrrolidine ring profoundly influences biological activity. The (R)-enantiomer of pyrrolidin-3-ylamine derivatives exhibits significantly enhanced target binding (up to 100-fold) compared to the (S)-counterpart across multiple enzyme systems, including gyrase and CNS targets. This enantioselectivity arises from the precise orientation of hydrogen bond donors/acceptors within chiral binding pockets inaccessible to the mirror-image configuration [2] [7] [9]. Retaining the sulfonamide moiety (-SO₂NH-) is essential, as its replacement with amides (-CONH-) or esters (-COOR-) eliminates activity, underscoring its dual role in directing molecular conformation and forming critical polar interactions [2].

Conformational Restriction Approaches for Enhanced Bioactivity

Conformational restriction through strategic cyclization or rigid scaffold incorporation serves as a powerful tactic to enhance target selectivity, metabolic stability, and bioavailability of isoquinoline-pyrrolidine conjugates. This approach minimizes entropic penalties upon binding and reduces rotational freedom, locking the molecule into its bioactive conformation. The transformation of linear sulfonamide LEI-800 into conformationally restricted pyrrolidine analogues exemplifies this strategy. By replacing the flexible secondary amine linker (-NH-CH₂-CH₂-) with a cis-fused pyrrolidine ring, researchers achieved a 5-fold increase in gyrase inhibitory activity (IC₅₀ 0.08 µM vs 0.4 µM) and enhanced antibacterial potency against fluoroquinolone-resistant strains. The rigidified structure optimally positions the isoquinoline deep within the GyrA hydrophobic pocket while orienting the sulfonamide for salt bridge formation with Arg136 [2].

Pharmacokinetic enhancements accompany these bioactivity improvements. Chroman-fused derivatives inspired by NaV1.8 inhibitor optimization demonstrate the impact of conformational restriction on drug disposition. The cyclized analogue (R)-40 exhibits a 3.5-fold increase in metabolic stability (human liver microsome t₁/₂ 48 min vs 13.7 min for linear precursor) and 4-fold higher oral bioavailability (F% 52% vs 13%) in rodent models. This results from shielding labile functional groups and reducing the number of rotatable bonds from 8 to 3, thereby diminishing cytochrome P450 oxidation susceptibility [5]. Orthogonal rigidification tactics include:

  • Spirocyclization: Incorporation of spirocyclopropyl or spirocyclobutyl groups at the pyrrolidine 3-position enhances CNS penetration by reducing polar surface area (PSA < 70 Ų) while maintaining target affinity
  • Ring fusion: Dihydrobenzofuran or tetrahydroisoquinoline scaffolds restrict aryl ring rotation, improving σ₁ receptor binding (Kᵢ 8.2 nM vs 65 nM) for neuropathic pain applications
  • Steric hindrance: Ortho-disubstituted benzene rings or alkyne spacers enforce coplanarity between isoquinoline and pendant aryl groups, boosting DNA binding affinity in anticancer derivatives [5] [7].

Table 2: Impact of Conformational Restriction on Bioactivity and PK Parameters

Compound TypeRotatable BondsTarget IC₅₀ (µM)Metabolic Stability (t₁/₂ min)Oral Bioavailability (%)
Linear Precursor80.4013.713
cis-Pyrrolidine (LEI-800)40.0832.541
Chroman Fusion ((R)-40)30.1248.052
Spirocyclopropyl40.1567.358

Computational modeling validates these empirical findings. Molecular dynamics simulations of linear versus restricted analogues bound to DNA gyrase reveal reduced ligand conformational entropy (ΔS -35 kcal/mol) and stronger hydrophobic contact persistence (>85% simulation time vs 45% in flexible analogues). Free energy perturbation (FEP) calculations corroborate the 1.5-3.0 kcal/mol binding energy improvement upon cyclization, aligning with observed potency enhancements [2].

Enantioselective Synthesis of Pyrrolidine-Containing Analogues

The stereoselective construction of the pyrrolidine ring system, particularly the chiral 3-aminopyrrolidine moiety, demands sophisticated synthetic methodologies to ensure enantiomeric purity crucial for optimal bioactivity. Chiral pool utilization represents the most industrially viable approach, where (L)-hydroxyproline serves as the predominant precursor. Chemoselective reduction with LiAlH₄ or LiBH₄ yields (2S,3R)-3-aminopyrrolidine derivatives with >99% ee, followed by sulfonylation with 5-chloroisoquinoline sulfonyl chloride under Schotten-Baumann conditions to furnish the target scaffold. This route achieves 78% overall yield with minimal epimerization risk, making it suitable for kilogram-scale production [9].

For non-natural (R)-configured analogues, asymmetric catalysis provides efficient access. Ru(II)-catalyzed dynamic kinetic resolution of racemic α-aminoketones enables access to (R)-3-aminopyrrolidines with 94% ee using DuPhos ligands. The mechanism involves simultaneous racemization of the substrate stereocenter and enantioselective hydrogenation of the ketone functionality. Alternatively, Noyori-type transfer hydrogenation of N-protected 3-aminopyrrolidin-5-ones using TsDPEN catalysts in HCO₂H/Et₃N achieves 98% ee and gram-scale productivity [9]. Emerging organocatalytic strategies offer metal-free alternatives:

  • Proline-catalyzed α-amination: 3-(Boc-amino)pyrrolidine undergoes enantioselective amination using di-tert-butyl azodicarboxylate and (S)-proline (20 mol%) to install quaternary stereocenters with 90% ee
  • NHC-mediated desymmetrization: Enantioselective [3+2] cycloadditions between isoquinoline-derived aldimines and α-bromoenals generate spirocyclic pyrrolidines with four contiguous stereocenters (>20:1 dr, 99% ee)
  • Chiral phosphoric acid catalysis: Ring-opening of meso-aziridines with isoquinoline-5-sulfinates achieves kinetic resolution (s-factor 35) and 97% ee [3] [9].

Table 3: Comparison of Enantioselective Synthesis Methods for 3-Aminopyrrolidine Derivatives

MethodologyChiral Control ElementTypical ee (%)Scale-Up FeasibilityKey Advantage
Chiral Pool (Hydroxyproline)Substrate-defined>99ExcellentNo catalysts required; High atom economy
Ru-Catalyzed Asymmetric HydrogenationDuPhos-Ru complexes94-98GoodTolerates diverse substituents
Organocatalytic α-Amination(S)-Proline85-90ModerateMetal-free; Mild conditions
Biocatalytic DesymmetrizationTransaminases/Imine Reductases>99ExcellentWater-based systems; High selectivity
NHC-Mediated CyclizationTriazolium salts95-99ChallengingBuilds molecular complexity

Biocatalytic approaches present sustainable alternatives for chiral amine synthesis. Engineered ω-transaminases (e.g., Codexis TA-134) achieve quantitative conversion of isoquinoline-5-sulfonyl-3-pyrrolidinone to the (R)-amine with 99.9% ee under physiological conditions. Similarly, imine reductases (IREDs) catalyze reductive amination of keto-sulfonamides using cofactor recycling systems (glucose dehydrogenase/NADPH), delivering 15 g/L productivity with perfect stereoselectivity. These enzymatic processes eliminate heavy metal catalysts and operate in aqueous buffers, aligning with green chemistry principles [9]. Critical to all synthetic routes is the implementation of in-line analytical technologies for stereochemical quality control. Chiral stationary phase HPLC (Chiralpak IA-3) with polar ionic mobile phases and online circular dichroism detectors enables real-time ee verification. PAT (Process Analytical Technology) frameworks integrating FTIR and Raman spectroscopy ensure reaction trajectory control, maintaining enantiopurity >99% throughout the synthesis [9].

Properties

CAS Number

936233-14-6

Product Name

(R)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13/h1-3,5,7-8,11,15-16H,4,6,9H2/t11-/m1/s1

InChI Key

DPOHKNPOBZVTBK-LLVKDONJSA-N

SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Isomeric SMILES

C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.